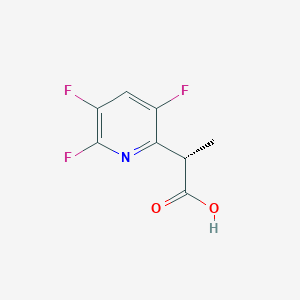![molecular formula C9H15BrO2 B2455314 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decan CAS No. 1851527-23-5](/img/structure/B2455314.png)
2-(Bromomethyl)-1,8-dioxaspiro[4.5]decan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane” is a type of organic compound . It’s part of a larger class of compounds referred to as aliphatic, which do not incorporate any aromatic rings in their molecular structure .
Synthesis Analysis
While specific synthesis methods for “2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane” were not found, there are general methods for synthesizing similar structures. For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of similar compounds like “1-(bromomethyl)-8-oxaspiro[4.5]decane” has been reported. Its molecular weight is 233.15 .Wirkmechanismus
The mechanism of action of BMD is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components. BMD has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins. BMD has also been shown to have antibacterial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
BMD has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, antibacterial activity, and the ability to inhibit the growth of certain fungi. BMD has also been shown to have potential as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BMD has several advantages for use in lab experiments, including its unique chemical structure, its potential as a building block for complex organic molecules, and its potential as an antitumor agent. However, there are also limitations to its use, including its toxicity and the potential for reactive intermediates to interact with cellular components in an unintended manner.
Zukünftige Richtungen
There are several future directions for the study of BMD, including the development of more efficient synthesis methods, the optimization of its antitumor activity, and the exploration of its potential as a building block for novel materials. Other potential future directions include the investigation of its antibacterial and anti-inflammatory activities and the development of BMD-based therapeutics for the treatment of various diseases.
Conclusion:
In conclusion, 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of BMD and its applications in various fields.
Synthesemethoden
The synthesis of BMD can be achieved through a multistep process that involves the reaction of 1,8-dioxaspiro[4.5]decane with bromine in the presence of a catalyst. The resulting compound can be purified through various methods, including recrystallization and column chromatography. The yield of BMD can be optimized through the use of different reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
Radikale Chemie
Die Verbindung kann zur Herstellung von Spiroheterocyclen verwendet werden, die mit einem Pyranose- oder Furanose-Kohlenhydratskelett verschmolzen sind, unter Verwendung von Radikalchemie . Dieser Prozess beinhaltet eine Vielzahl von Heterospiro[m.n]alkan-bicyclischen Strukturen (m = 3–5, n = 4–6), die ein, zwei oder drei Heteroatome (N, O, Si, S) besitzen .
Elektrochemische elektrophile Bromierung/Spirocyclisierung
Es wurde eine elektrochemische elektrophile Bromierung/Spirocyclisierung von N-Benzyl-Acrylamiden mit 2-Brom-Ethan-1-ol als Bromierungsmittel entwickelt . Dieser Prozess verwendet niedrige Konzentrationen von Brom, das sowohl durch kathodische Reduktion als auch durch anodische Oxidation als Elektrophil erzeugt wird, und realisiert eine H2O-beteiligte elektrophile Spirocyclisierung .
Synthese von bromierten 2-Azaspiro[4.5]decanen
Die Verbindung kann zur Synthese unerforschter bromierter 2-Azaspiro[4.5]decane verwendet werden . Diese bromierten 2-Azaspiro[4.5]decane können mit zufriedenstellenden Ausbeuten unter milden Bedingungen erhalten werden, und die Reaktion zeigt eine gute Effizienz bei der Synthese im Grammmaßstab .
Spätphasen-Transformationen
Diese Verbindung kann für Spätphasen-Transformationen und synthetische Anwendungen bei der Konstruktion von Cyclohepta[c]pyrrol-1,6-dionen über eine Debromierungs-Tandemcyclisierung von bromierten 2-Azaspiro[4.5]decanen verwendet werden .
Synthese von 1-Azaspiro[4.5]trienonen
Die Verbindung kann zur Synthese von 1-Azaspiro[4.5]trienonen über eine elektrochemische oxidative Halospirocyclisierung von N-Aryl-Alkynamiden verwendet werden .
Synthese von Azaspiro[5.5]decanen
Die Verbindung kann zur Herstellung von Azaspiro[5.5]decanen über eine elektrophile Bromierung initiierte Spirocyclisierung verwendet werden .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1,8-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWPCXCSMIAIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)OC1CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1851527-23-5 |
Source


|
| Record name | 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

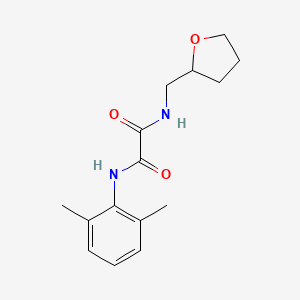

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)
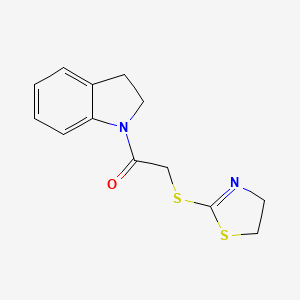
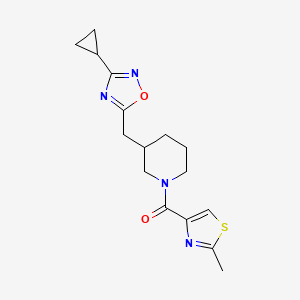
![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)

![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)

![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2455248.png)
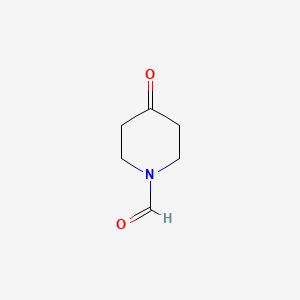
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2455251.png)
![2-ethoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2455252.png)
